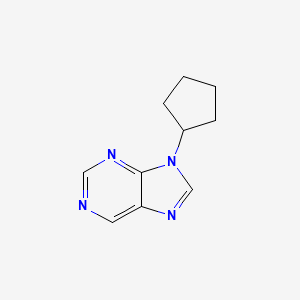

9-Cyclopentylpurine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

9-cyclopentylpurine |

InChI |

InChI=1S/C10H12N4/c1-2-4-8(3-1)14-7-13-9-5-11-6-12-10(9)14/h5-8H,1-4H2 |

InChI Key |

XDKPTYKTFBDFFM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=NC3=CN=CN=C32 |

Origin of Product |

United States |

Synthetic Strategies and Structural Modifications of 9 Cyclopentylpurine Derivatives

Regioselective Alkylation and Substitution at the N-9 Position

Regioselective alkylation at the N-9 position of the purine (B94841) ring is a crucial step in synthesizing 9-cyclopentylpurine derivatives. Traditional methods for N-9 alkylation often involve Mitsunobu conditions with various alcohols or strong basic conditions with organic halides nih.gov. However, more efficient and reliable approaches have been developed. For instance, a metal-free and light-promoted method utilizing a CF₃ radical-triggered radical relay pathway has been reported, enabling the regioselective synthesis of N-9 alkylated purine nucleoside derivatives in good to high yields rhhz.net. This method is notable for its simplicity, excellent regioselectivity, and the ability to use visible light or even sunlight as the energy source rhhz.net. Another approach involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to facilitate rapid N-9 alkylation, often completing reactions within 10 minutes with high yield and selectivity under mild conditions nih.gov. The N-9 position is often alkylated with a cyclopentyl group, as seen in compounds like 9-cyclopentyladenine (B1665524) nih.gov.

Functionalization at the C-6 Position of the Purine Ring

The C-6 position of the purine ring is a common site for functionalization, leading to a diverse range of this compound derivatives. This modification often involves nucleophilic aromatic substitution reactions. For example, 6-chloropurine (B14466) can serve as a starting material, where the chlorine atom at the C-6 position is susceptible to replacement by various nucleophiles nih.govevitachem.com.

Introduction of Piperazine (B1678402) and Phenyl Moieties

The introduction of piperazine and phenyl moieties at the C-6 position has been extensively explored in the synthesis of this compound derivatives. Researchers have synthesized 6-(substituted phenyl piperazine)-9-cyclopentyl purine derivatives by reacting 6-chloro-9-cyclopentylpurine with appropriate piperazines via nucleophilic aromatic substitution nih.gov. Similarly, 6-(4-substituted phenyl)-9-cyclopentyl purine analogs can be prepared through Suzuki coupling reactions involving 6-chloropurine derivatives and 4-substituted phenyl boronic acids nih.gov. These modifications have been shown to yield compounds with notable biological activities, including anticancer properties nih.govjpionline.org.

Table 1: Examples of this compound Derivatives with C-6 Piperazine/Phenyl Modifications (Intended to be an interactive table)

| Compound Name (Partial Description) | C-6 Moiety | Other Substitutions | Reference |

| 6-(substituted phenyl piperazine)-9-cyclopentyl purine derivatives | Substituted Phenyl Piperazine | N-9 Cyclopentyl | nih.gov |

| 6-(4-substituted phenyl)-9-cyclopentyl purine analogs | 4-Substituted Phenyl | N-9 Cyclopentyl | nih.gov |

| 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives | Substituted Phenyl Piperazine | N-9 Cyclopentyl, C-8 4-phenoxyphenyl | tubitak.gov.trresearchgate.net |

Biarylmethylamino and Substituted Anilino Linkages

Beyond simple phenyl and piperazine groups, more complex linkages like biarylmethylamino and substituted anilino moieties have been incorporated at the C-6 position. While direct examples of "biarylmethylamino" at C-6 of this compound are not explicitly detailed in the provided search results, the broader concept of introducing diverse amino and anilino linkages is evident. For instance, compounds with substituted anilino groups at C-6, such as 9-cyclopentyl-6-[2-(3-imidazol-1-yl-propoxy)-phenylamino]-9H-purine-2-carbonitrile, demonstrate the versatility of C-6 functionalization uni.lunih.gov. The synthesis of 2-[trans-(4-aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine also highlights the introduction of complex amino groups at C-6 uni.lu.

Modifications at the C-2 and C-8 Positions

Trisubstituted Purine Scaffold Development

The development of trisubstituted purine scaffolds, typically involving modifications at C-2, C-6, and C-8, is a significant area of research. Starting materials such as 2,6-dichloropurine (B15474) can be reacted with cyclopentyl bromide to introduce the N-9 cyclopentyl group, leading to intermediates like 2,6-dichloro-9-cyclopentyl-9H-purine mdpi.comchemscene.com. Subsequent reactions can then replace the chlorine atoms at C-2 and C-6 with various amines or other nucleophiles. For example, 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives represent a class of 6,8,9-trisubstituted purine analogues that have been synthesized and investigated for their biological activity tubitak.gov.trresearchgate.netnih.govtrdizin.gov.tr. Another example is 9-cyclopentyl-N(8)-(2-fluorophenyl)-N(2)-(4-methoxyphenyl)-9H-purine-2,8-diamine, which showcases substitutions at C-2 and C-8 nih.gov. The synthesis of 2,6,9-trisubstituted purine derivatives often involves multi-step protocols, including nucleophilic displacement of halogens by amines researchgate.net.

Table 2: Examples of Trisubstituted this compound Derivatives (Intended to be an interactive table)

| Compound Name (Partial Description) | N-9 Moiety | C-6 Moiety | C-2 Moiety | C-8 Moiety | Reference |

| 6,8,9-trisubstituted purine analogues | Cyclopentyl | Substituted Phenyl Piperazine | N/A | 4-phenoxyphenyl | tubitak.gov.trresearchgate.netnih.govtrdizin.gov.tr |

| 9-cyclopentyl-N(8)-(2-fluorophenyl)-N(2)-(4-methoxyphenyl)-9H-purine-2,8-diamine | Cyclopentyl | N/A | 4-methoxyphenyl | 2-fluorophenyl | nih.gov |

| 2-[trans-(4-aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine | Cyclopentyl | Benzylamino | trans-(4-aminocyclohexyl)amino | N/A | uni.lu |

Molecular Mechanisms of Biological Activity of 9 Cyclopentylpurine Analogues

Enzyme Target Identification and Characterization

The biological efficacy of 9-cyclopentylpurine analogues stems from their capacity to modulate or inhibit the function of specific enzymes. Extensive research has identified a range of enzyme targets for these compounds, highlighting their potential for multifaceted therapeutic applications.

Cyclin-Dependent Kinases (CDKs) are pivotal regulators of the eukaryotic cell cycle, and their aberrant activity is a hallmark of numerous cancers. Consequently, CDK inhibitors, often derived from 2,6,9-trisubstituted purines, are actively developed as prospective anticancer agents mdpi.com. A notable area of research involves novel series of 2-substituted-6-biarylmethylamino-9-cyclopentylpurine derivatives, which have demonstrated potent CDK inhibitory activity and antiproliferative effects researchgate.netnih.gov.

For instance, compound 6b, a specific 2-substituted-6-biarylmethylamino-9-cyclopentylpurine derivative, exhibited significant cytotoxicity in the human melanoma cell line G361. This effect was directly correlated with robust inhibition of CDK1 and CDK2, leading to subsequent caspase activation researchgate.netnih.govnih.gov. In silico modeling studies provided insights into the molecular interactions, revealing that compound 6b's high interaction energy within the CDK2 active site is likely due to the 6-heterobiarylmethylamino substitution on the purine (B94841) moiety researchgate.netnih.gov. Further advancements, inspired by modifications of the known CDK inhibitor roscovitine, have led to the development of new 2-substituted-6-biarylmethylamino-9-cyclopentylpurine derivatives, such as BP14 and BP30. These compounds selectively and potently inhibit CDKs 1, 2, 7, and 9, demonstrating low nanomolar IC₅₀ values. Their strong cytotoxicity in human cancer cell lines is similarly linked to robust CDK1 and CDK2 inhibition and caspase activation researchgate.net.

Beyond specific CDK inhibition, certain this compound derivatives have shown broad cytotoxic activity against various human cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells tubitak.gov.trnih.govnih.gov. Compounds 5 and 6, which are 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives, exhibited cytotoxic activity superior to that of established clinical controls like 5-Fluorouracil and Fludarabine tubitak.gov.trnih.gov. Another study identified 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs (compounds 11–18) and 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine derivatives (compounds 19–24) with significant anticancer potential nih.gov. Notably, compound 19 displayed high cytotoxic potential (IC₅₀ < 5 μM) and effectively induced apoptosis in vitro nih.gov.

The purine nucleoside analogue 6-chloro-8-aza-9-cyclopentylpurine (often referred to as "689") and its related compounds have been investigated for their capacity to inhibit bacterial RNA polymerase and rabbit liver formyltetrahydrofolate synthetase nih.govcore.ac.ukumich.edu. Effective inhibition by these analogues necessitates preincubation with the enzyme preparations prior to activity assays nih.govcore.ac.uk. The most pronounced inhibitory effects were observed with analogues possessing a combination of three specific structural alterations: the 6-halo, 8-aza, and 9-cyclopentyl groups nih.govcore.ac.uk. Mechanistically, it is proposed that 689 inhibits enzymes involved in nucleic acid synthesis through a site-directed alkylation process nih.govcore.ac.uk.

The inhibition of RNA polymerase by 689 is particularly significant given the scarcity of known inhibitors that directly interfere with this enzyme rather than its DNA template core.ac.uk. The synergistic presence of the 6-halo, 8-aza, and 9-cyclopentyl components in their respective positions on the purine ring appears critical for achieving full inhibitory activity against both RNA polymerase and formyltetrahydrofolate synthetase, suggesting a common or similar binding site on these enzymes core.ac.uk.

Folate metabolism is indispensable for maintaining cellular homeostasis and replication, making its enzymatic components attractive targets for therapeutic intervention nih.govkoreamed.org. While direct inhibition of specific folate metabolism enzymes by this compound itself is not as extensively documented as its effects on RNA polymerase, purine analogues generally interfere with nucleotide synthesis, a process intimately linked to folate pathways koreamed.orglibretexts.org. For instance, antifolates like methotrexate (B535133) inhibit dihydrofolate reductase (DHFR), thereby reducing the intracellular folate levels essential for thymidylate and purine synthesis, which ultimately prevents DNA synthesis koreamed.orglibretexts.org. This broader context suggests that this compound analogues could impact folate-dependent processes by disrupting the intricate balance of purine biosynthesis.

Certain this compound analogues have demonstrated the ability to modulate the activity of various Receptor Tyrosine Kinases (RTKs), which are crucial mediators of cell signaling, growth, and differentiation, and are frequently implicated in the pathogenesis of cancer.

A review highlighted that newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl purine nucleobase analogs were evaluated for their anticancer activity in human cancer cells jpionline.org. Among these, compound 19 was particularly noted for its ability to induce apoptosis and its high selectivity towards Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK) jpionline.org. KINOME scan scores for compound 19 indicated potent and selective inhibition, with an S35 score of 0.02 for ALK and an S10 score of 0.01 for BTK jpionline.org.

While the direct targeting of Src, DDR2, FLT3, and PDGFRα by specific this compound compounds was not explicitly detailed in the search results, the broader class of purine analogues is recognized for its potential as multi-kinase inhibitors. For example, some pan-inhibitors, distinct from this compound derivatives, are known to target FLT3 and BTK, and to a lesser extent, other oncogenic kinases such as MET, RET, and DDR2 cancer.gov. The observed activity of this compound analogues against ALK and BTK suggests a broader capacity for RTK modulation within this structural class.

This compound derivatives have been investigated for their potential to inhibit bacterial adhesin proteins, which are vital for bacterial colonization and infection, especially in the context of multidrug-resistant (MDR) pathogens such as Staphylococcus aureus researchgate.netnih.govmdpi.com.

Through in silico studies, a specific compound, 2-[trans-(4-aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine, has been identified as a potent antagonist of Staphylococcus aureus clumping factor adhesin proteins ClfA and ClfB researchgate.netnih.govresearchgate.net. This compound exhibited superior binding energy with both ClfA (-10.37 kcal/mol) and ClfB (-11.11 kcal/mol) when compared to the standard control, allantodapsone (B14050912) nih.govresearchgate.net. Molecular docking and dynamics simulations further confirmed the stability of the interaction between this compound and the adhesin proteins, suggesting its promise as a candidate for in vitro studies aimed at combating S. aureus colonization and infection researchgate.netnih.gov. ClfA and ClfB are integral components of the clumping factor adhesin protein that facilitate ligand-adhesin binding. Their inhibition represents a promising anti-virulence strategy to combat bacterial infections without directly affecting bacterial viability, which could potentially mitigate the development of antimicrobial resistance researchgate.netnih.govmdpi.comnih.gov.

Table 1: Binding Energies of 2-[trans-(4-aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine against S. aureus Adhesin Proteins

| Compound | Target Protein | Binding Energy (kcal/mol) |

| 2-[trans-(4-aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine | ClfA | -10.37 nih.govresearchgate.net |

| 2-[trans-(4-aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine | ClfB | -11.11 nih.govresearchgate.net |

| Allantodapsone (Standard) | ClfA | (less potent) nih.govresearchgate.net |

| Allantodapsone (Standard) | ClfB | (less potent) nih.govresearchgate.net |

While the primary focus of research on this compound analogues has been on CDKs and specific RTKs, the purine scaffold is inherently versatile, allowing for the inhibition of a wide array of kinases and enzymes due to its structural resemblance to ATP. Although direct evidence for this compound inhibiting phosphodiesterases, p38α, sulfotransferases, HSP90, MAP kinase, or Clk was not explicitly found in the provided search results, the broader class of purine derivatives is known to exhibit such a spectrum of activity. For example, inhibition of Heat Shock Protein 90 (Hsp90) can lead to the destabilization of various signaling kinases, including those involved in the MAP kinase pathway nih.gov. This suggests that further investigation into this compound derivatives may reveal broader inhibitory profiles against these and other enzymatic targets.

Some purine derivatives, including those structurally related to this compound, have demonstrated activity against HIV-1 protease, an enzyme critical for the replication and maturation of the Human Immunodeficiency Virus (HIV) nih.govdiva-portal.orgmdpi.com. Compounds such as 2-N-(4-aminocyclohexyl)-6-N-benzyl-9-cyclopentylpurine-2,6-diamine have been tentatively identified as possessing antiproliferative activities and potential inhibitory effects on HIV-1 protease nih.govresearchgate.net. Although specific IC₅₀ values for this compound derivatives against HIV-1 protease were not detailed in the available snippets, the identification of such purine derivatives within extracts exhibiting HIV-1 protease inhibition highlights a promising area for further research into this class of compounds nih.govresearchgate.net. HIV-1 protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART), and the ongoing need for novel drugs to counteract viral mutations and mitigate side effects underscores the importance of continued exploration in this domain diva-portal.orgmdpi.com.

Structure Activity Relationship Sar and Rational Design of 9 Cyclopentylpurine Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. wikipedia.org For 9-cyclopentylpurine derivatives, several key pharmacophoric features have been identified that are crucial for their activity, primarily as kinase inhibitors.

The fundamental pharmacophore for many kinase inhibitors, including those derived from this compound, typically includes:

A heterocyclic scaffold: The purine (B94841) ring system itself is a critical feature, mimicking the adenine (B156593) base of ATP.

Hydrogen bond donors and acceptors: These are essential for forming hydrogen bonds with the hinge region of the kinase domain. For instance, the nitrogen atoms at positions 1 and 3 and the exocyclic amino group at C6 of the purine ring can act as hydrogen bond acceptors and donors, respectively.

Hydrophobic regions: The cyclopentyl group at the N9 position occupies a hydrophobic pocket in the ATP-binding site of many kinases. nih.gov The size and shape of this group are often critical for potent inhibition.

Additional interaction sites: Substitutions at the C2 and C6 positions of the purine ring provide opportunities for further interactions with the target protein, which can enhance potency and selectivity. nih.gov

A pharmacophore model for potent inhibitors often includes specific features such as a hydrogen bond acceptor, a hydrogen bond donor, and multiple hydrophobic sites. nih.gov For example, a developed pharmacophore model for a potent PLpro inhibitor consisted of nine features, including a positive ionization center, two hydrogen bond donors, two hydrogen bond acceptors, and four hydrophobic features. nih.gov These features guide the design of new molecules by ensuring they possess the necessary chemical properties to bind effectively to the target. nih.gov

Impact of Substituent Nature and Position on Efficacy

The nature and position of substituents on the this compound core have a profound impact on the efficacy and selectivity of the resulting compounds.

C2 Position: Modifications at the C2 position of the purine ring have been shown to significantly influence the biological activity. For instance, introducing an aminocyclohexylamino group at this position has been part of a strategy to develop potent kinase inhibitors. nih.gov

C6 Position: The C6 position is a key site for modification to achieve both potency and selectivity. nih.gov

Substituting this position with substituted benzylamino or anilino groups has led to the development of highly potent kinase inhibitors. nih.gov

Specifically, 6-anilinopurines have demonstrated significant cytotoxic activity and inhibition of kinases like FLT3-ITD and PDGFRα. nih.gov In contrast, while 6-benzylaminopurines showed comparable CDK2 inhibitory activity, their ability to inhibit FLT3-ITD and PDGFRα was significantly reduced, highlighting the critical role of the substituent at this position in determining selectivity. nih.gov

The introduction of a 6-heterobiarylmethylamino substitution has been shown to result in high interaction energy with the active site of CDK2. nih.gov

N7 Position: The introduction of substituents at the N7 position can modulate the activity and selectivity between different kinases. For example, an isopropyl group at the N7 position was found to substantially increase selectivity towards FLT3 kinase over CDK4. researchgate.net

N9 Position: The cyclopentyl group at the N9 position is a common feature in many active derivatives, contributing to hydrophobic interactions. However, modifications in this region can also influence activity. Introducing hydroxyalkyl, aminoalkyl, or carboxyalkyl substituents at this position in certain 6-oxopurine derivatives has been shown to increase their anti-herpetic activity. mdpi.com

The electronic effects of substituents also play a crucial role. Electron-donating groups can decrease the HOMO-LUMO bandgap and increase the energy levels of both the HOMO and LUMO, while electron-withdrawing groups have the opposite effect. missouristate.edu These electronic modifications can influence the reactivity and binding affinity of the molecule. rsc.org

Below is a data table summarizing the impact of substituents on the activity of this compound derivatives based on published research:

| Compound/Series | C2-Substituent | C6-Substituent | N9-Substituent | Target Kinase(s) | Observed Activity | Reference |

| 2,6,9-trisubstituted purines | 2-aminocyclohexylamino | 6-(substituted anilino) | Cyclopentyl | FLT3-ITD, PDGFRα | Significant cytotoxic activity and kinase inhibition. nih.gov | nih.gov |

| 2,6,9-trisubstituted purines | 2-aminocyclohexylamino | 6-(substituted benzylamino) | Cyclopentyl | CDK2, FLT3-ITD, PDGFRα | Comparable CDK2 inhibition to anilino analogs, but suppressed FLT3-ITD and PDGFRα inhibition. nih.gov | nih.gov |

| 2-substituted-6-biarylmethylamino-9-cyclopentylpurines | Various | 6-heterobiarylmethylamino | Cyclopentyl | CDK1, CDK2 | Strong cytotoxicity and robust CDK1/2 inhibition. nih.gov | nih.gov |

| 8-oxopurines | 2-((4-(piperazin-1-yl)phenyl)amino) | N/A (8-oxo) | Cyclopentyl | FLT3, CDK4 | Isopropyl group at N7 increased selectivity for FLT3. researchgate.net | researchgate.net |

Design Principles for Selectivity and Potency Enhancement

The rational design of this compound derivatives with enhanced selectivity and potency is guided by several key principles:

Exploiting Unique Structural Features of the Target: Selectivity is often achieved by designing molecules that interact with less conserved regions of the kinase active site. While the ATP-binding site is highly conserved, adjacent regions can vary significantly between different kinases. By extending substituents from the purine core to interact with these unique regions, selectivity can be improved.

Multivalent Interactions: Creating molecules that can form multiple interactions with the target protein can lead to a significant increase in binding affinity and selectivity. arxiv.org This can involve incorporating substituents that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds.

Structure-Based Drug Design: When the three-dimensional structure of the target kinase is known, it can be used to guide the design of new inhibitors. In silico modeling of how a derivative fits into the active site can reveal key interactions and suggest modifications to improve potency. For example, modeling of a potent compound in the active site of CDK2 revealed a high interaction energy attributed to the 6-heterobiarylmethylamino substitution. nih.gov

Conformational Restriction: Limiting the conformational flexibility of a molecule can lock it into a bioactive conformation, which can lead to an increase in potency. This can be achieved by introducing cyclic structures or rigid linkers.

Modulating Physicochemical Properties: Optimizing properties such as solubility and cell permeability is crucial for in vivo efficacy. The introduction of polar groups or ionizable functions can improve solubility, while balancing lipophilicity is important for membrane permeability.

Bioisosteric Replacements in this compound Architectures

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group or a scaffold in a molecule with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov This technique is particularly useful for exploring new chemical space and overcoming liabilities of a lead compound. researchgate.net

In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule:

Purine Scaffold: The purine core itself can be replaced by other heterocyclic systems that maintain the key pharmacophoric features. This "scaffold hopping" can lead to novel classes of inhibitors with different intellectual property and pharmacological profiles. scispace.com

Cyclopentyl Group: The cyclopentyl group at the N9 position can be replaced by other cyclic or acyclic hydrophobic groups. The goal is to find a replacement that maintains or improves the hydrophobic interactions with the target protein while potentially offering advantages in terms of synthesis or metabolism.

Substituents: Functional groups at the C2 and C6 positions can be replaced with their bioisosteres. For example, a hydroxyl group could be replaced with a thiol or an amino group, or a phenyl ring could be replaced by a different aromatic or heteroaromatic ring system. Saturated bioisosteres like 2-oxabicyclo[2.2.2]octane have been used to replace phenyl rings to improve physicochemical properties. enamine.net

The selection of a suitable bioisosteric replacement depends on a careful balance of electronic, steric, and hydrophobic properties. chemrxiv.org Computational tools and databases of known bioisosteric pairs can aid in the identification of promising replacements. chemrxiv.org

Computational Chemistry and in Silico Approaches in 9 Cyclopentylpurine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as 9-Cyclopentylpurine or its derivatives) when bound to a protein target. This method estimates the binding affinity and interaction patterns between the ligand and the active site of the protein, providing crucial information for understanding molecular recognition and designing more potent compounds.

Recent research has utilized molecular docking to investigate the interactions of this compound derivatives with bacterial proteins. For instance, a study explored the binding of 2-[trans-(4-aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine, a derivative of this compound, to Staphylococcus aureus clumping factors A (ClfA) and B (ClfB) lenus.ienih.gov. These proteins are critical for bacterial adhesion to host cells, making them attractive targets for antimicrobial drug development lenus.ienih.gov.

The docking results demonstrated that this this compound derivative exhibited strong binding energies with both ClfA and ClfB, outperforming the standard drug allantodapsone (B14050912) lenus.ienih.gov. The binding energy for the derivative with ClfA was -10.37 kcal/mol, and with ClfB, it was -11.11 kcal/mol lenus.ie. In comparison, allantodapsone showed binding energies of -9.25 kcal/mol for ClfA and -9.09 kcal/mol for ClfB lenus.ie. These favorable binding energies suggest that the this compound derivative forms stable interactions within the active sites of these proteins. lenus.ienih.gov

Table 1: Molecular Docking Binding Energies of this compound Derivative and Allantodapsone with Staphylococcus aureus ClfA and ClfB

| Compound | Target Protein | Binding Energy (kcal/mol) |

| 2-[trans-(4-aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine | ClfA | -10.37 |

| 2-[trans-(4-aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine | ClfB | -11.11 |

| Allantodapsone | ClfA | -9.25 |

| Allantodapsone | ClfB | -9.09 |

Advanced Molecular Dynamics Simulations for Binding Conformations

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of conformational changes in both the ligand and the protein over time researchgate.net. MD simulations are crucial for understanding the stability of ligand-protein complexes, identifying cryptic binding sites, and elucidating the molecular mechanisms of binding researchgate.net. By simulating the movement of atoms and molecules, MD can reveal the flexibility of binding pockets and how ligands adapt to these changes.

In the same study investigating the this compound derivative, advanced molecular dynamics simulations were performed to further analyze the interactions between 2-[trans-(4-aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine and the Staphylococcus aureus ClfA and ClfB proteins lenus.ienih.gov. The simulations assessed the stability of the protein-ligand complexes by calculating the Root Mean Square Deviation (RMSD) lenus.ienih.gov. An RMSD value less than 3 Å is generally considered indicative of a good and stable interaction lenus.ie.

The average RMSD of the candidate this compound derivative for its interaction with ClfA was 1.66 Å, and with ClfB, it was 1.16 Å lenus.ie. These values were comparable to, or even slightly better than, those observed for the standard drug allantodapsone, which had average RMSD values of 1.76 Å for ClfA and 1.17 Å for ClfB lenus.ie. The low RMSD values for the this compound derivative indicate stable binding conformations within the protein pockets, reinforcing its potential as an inhibitor lenus.ienih.gov.

Table 2: Average RMSD Values from Molecular Dynamics Simulations for this compound Derivative and Allantodapsone with Staphylococcus aureus ClfA and ClfB

| Compound | Target Protein | Average RMSD (Å) |

| 2-[trans-(4-aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine | ClfA | 1.66 |

| 2-[trans-(4-aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine | ClfB | 1.16 |

| Allantodapsone | ClfA | 1.76 |

| Allantodapsone | ClfB | 1.17 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. By correlating molecular properties (descriptors) with observed biological effects, QSAR models enable the prediction of the activity of new, untested compounds and provide insights into the structural features critical for activity. This approach is invaluable in drug design for optimizing lead compounds and guiding the synthesis of derivatives with improved potency or desired properties.

For this compound research, QSAR modeling can be applied to a series of its derivatives to identify key physicochemical, electronic, and topological parameters that influence their biological activities, such as enzyme inhibition or receptor binding. By building robust QSAR models, researchers can:

Predict Activity: Estimate the activity of newly designed this compound analogs before their synthesis, thereby reducing experimental costs and time.

Optimize Structure: Identify specific structural moieties or properties within the this compound scaffold that enhance or diminish activity, guiding rational design.

Prioritize Synthesis: Focus synthetic efforts on compounds with the highest predicted activity, streamlining the drug discovery pipeline.

Understand Mechanisms: Gain a deeper understanding of how structural changes in this compound derivatives affect their interaction with biological targets at a molecular level.

QSAR models typically employ various machine learning techniques, including multiple linear regression (MLR), artificial neural networks (ANN), k-nearest neighbors (kNN), and support vector machines (SVM), to build predictive models based on a dataset of compounds with known structures and activities. The reliability of these models is assessed through internal and external validation.

Chemoinformatic Analysis for Scaffold Derivatization

Chemoinformatic analysis involves the use of computational and informational techniques to solve chemical problems, including the design and optimization of chemical compounds. In the context of scaffold derivatization, chemoinformatics aids in exploring chemical space, identifying novel structural motifs, and suggesting modifications to a core scaffold, such as this compound, to improve its properties or activity.

One application of chemoinformatic analysis is in suggesting new ligand structural replacements (LSRs). This approach involves data mining of structural databases, such as the Protein Data Bank (PDB), to extract information on how different chemical groups can functionally or structurally replace existing moieties in known ligands. For example, a computational workflow has been developed that superimposes homologous proteins in complex with various ligands to identify structural replacements for functional groups.

Notably, 2-[trans-(4-aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine was featured in an example illustrating this chemoinformatic approach, specifically concerning the structural replacement of phosphate (B84403) groups. By analyzing how different ligands bind to similar protein pockets, chemoinformatics can provide insights into potential modifications to the this compound scaffold that could lead to new compounds with desired binding characteristics or improved pharmacological profiles. This systematic exploration helps in designing diverse libraries of derivatives for screening.

Protein Pocket Druggability Assessment

Protein pocket druggability assessment is a critical step in target identification and validation in drug discovery. It refers to the ability of a protein binding site to bind a drug-like molecule with sufficient affinity and selectivity to elicit a therapeutic effect. Assessing druggability helps prioritize potential drug targets and guides the design of small molecules, including this compound derivatives, to interact effectively with these sites.

Various computational methods and tools are employed for druggability assessment, often analyzing the geometric and physicochemical properties of protein binding pockets. Key properties considered include:

Size and Volume: The dimensions of the pocket, which must be suitable to accommodate a drug-like molecule.

Depth and Enclosure: How deeply buried the pocket is within the protein, indicating its accessibility to solvent and potential ligands.

Hydrophobicity/Polarity: The balance of hydrophobic and hydrophilic residues lining the pocket, which influences the types of interactions a ligand can form.

Conservation: The evolutionary conservation of residues within the pocket, which can indicate its functional importance and potential for selective targeting.

Tools like SiteMap and PockDrug are used to calculate druggability scores based on these descriptors. A higher druggability score typically indicates a more promising binding site for drug development. For this compound research, assessing the druggability of target protein pockets is essential. It ensures that efforts to design and synthesize this compound derivatives are focused on targets with binding sites that are amenable to small-molecule modulation, increasing the likelihood of developing effective therapeutic agents. This assessment can help identify both orthosteric (active site) and allosteric (other regulatory) binding sites that could be targeted by this compound and its analogs.

Preclinical in Vitro and Biochemical Investigations of 9 Cyclopentylpurine Analogues

High-Throughput Screening for Biological Activity

High-throughput screening (HTS) is a foundational technique in drug discovery, enabling the rapid assessment of large compound libraries for biological activity against disease-relevant targets. basicmedicalkey.comtechnologynetworks.comnumberanalytics.com This automated process allows for the simultaneous testing of thousands to millions of samples, accelerating the identification of potential lead compounds. numberanalytics.com In the context of 9-Cyclopentylpurine analogues, HTS campaigns aim to identify compounds that exhibit desired biological effects, such as inhibition of specific enzymes or pathways, or modulation of cellular functions. basicmedicalkey.comevotec.com The primary screen identifies "primary hits" or "positives," which then undergo successive rounds of secondary screening to confirm activity, potency, and target specificity. basicmedicalkey.com For challenging targets, intensive optimization of primary assay conditions, including buffer systems, additives, and incubation times, is required to maximize success. evotec.com

Enzyme Activity Assays and Inhibition Kinetics

Enzyme activity assays are critical for evaluating the potency and mechanism of action of this compound analogues as enzyme inhibitors. These assays measure the rate at which an enzyme catalyzes a reaction and how this rate is affected by the presence of an inhibitor. Inhibition kinetics studies, such as the determination of inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), provide insights into the strength and type of inhibition (e.g., competitive, non-competitive). umich.edu

For example, novel 2,6,9-trisubstituted purine (B94841) derivatives, which include this compound moieties, have been synthesized and evaluated as potential protein kinase inhibitors. researchgate.net These compounds have shown nanomolar potency against enzymes like PDGFRα and strong selective cytotoxicity. researchgate.net Another study reported that certain 2-substituted-6-biarylmethylamino-9-cyclopentylpurine derivatives exhibited strong cyclin-dependent kinase (CDK) inhibitory activity. researchgate.netcas.cz The cytotoxicity of these compounds often correlates with their anti-CDK activity. cas.cz

Table 1: Example Enzyme Inhibition Data for this compound Analogues

| Compound Class | Target Enzyme | Inhibitory Activity (e.g., IC50/Ki) | Observed Effect | Reference |

| 2,6,9-Trisubstituted Purines | PDGFRα | Nanomolar potency | Strong selective cytotoxicity | researchgate.net |

| 2,6,9-Trisubstituted Purines | FLT3-ITD | Nanomolar activity | Selectively blocks proliferation of AML cell lines | researchgate.net |

| 2-Substituted-6-biarylmethylamino-9-cyclopentylpurine derivatives | CDK | Strong inhibitory activity | Correlates with cytotoxic potency | researchgate.netcas.cz |

Cellular Proliferation and Viability Assessments

Cellular proliferation and viability assays are fundamental in vitro tools used to assess the impact of compounds, including this compound analogues, on cell growth and survival. sygnaturediscovery.combiocat.com These assays are crucial for understanding the antiproliferative or cytotoxic effects of potential drug candidates. biocat.com Methodologies encompass quantifying cell nuclei, assessing metabolic activity (e.g., resazurin (B115843) reduction, ATP luciferase coupled reaction), gauging cell redox potential, and evaluating mitochondrial integrity. sygnaturediscovery.combiocat.com

Studies on 2,6,9-trisubstituted purine derivatives, incorporating this compound, have demonstrated significant cytotoxic activity in various cancer cell lines, such as MV4-11 and EOL-1. researchgate.net This cytotoxic effect often correlates with the inhibition of specific protein kinases, like FLT3-ITD and PDGFRα. researchgate.net For instance, 6-anilinopurines, a class of these derivatives, have been observed to affect MAPK and STAT pathways in treated MV4-11 cells and induce cell cycle arrest in the G1 phase. researchgate.net Conversely, 6-benzylaminopurines showed comparable CDK2 inhibitory activity but suppressed PDGFRα and FLT3-ITD inhibition. researchgate.net Another series of 6-substituted-(phenylpiperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives were screened for cytotoxicity in human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells using a sulforhodamine B (SRB) assay. acs.org Compounds 2a and 2b from this series exhibited medium cytotoxic activity. acs.org

Table 2: Cytotoxic Activity of this compound Analogues in Cancer Cell Lines

| Compound Class | Cell Line | Assay Method | Observed Effect | Reference |

| 6-Anilinopurines (2,6,9-trisubstituted purine derivatives) | MV4-11 | Proliferation/Viability | Significant cytotoxic activity, cell cycle arrest in G1 phase | researchgate.net |

| 6-Anilinopurines (2,6,9-trisubstituted purine derivatives) | EOL-1 | Proliferation/Viability | Significant cytotoxic activity | researchgate.net |

| 6-Substituted-(phenylpiperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives (e.g., 2a, 2b) | Huh7, HCT116, MCF7 | SRB assay | Medium cytotoxic activity | acs.org |

Receptor Binding Assays and Affinity Determination

Receptor binding assays are used to quantify the affinity of a ligand (such as a this compound analogue) for a specific receptor. merckmillipore.comnih.gov These assays often involve competitive inhibition, where a radiolabeled known ligand competes with the test compound for binding sites on the receptor. umich.edumerckmillipore.com The relative affinity values (IC50) are determined by fitting displacement binding inhibition values using non-linear regression analysis. merckmillipore.com This provides information on the strength of the interaction and the minimal effective drug concentrations. merckmillipore.comelifesciences.org While traditional methods often use radioactively labeled ligands, modern approaches also include label-free techniques. umich.edunih.gov The determination of equilibrium-binding affinity (Kd) is essential for understanding molecular functions and for drug discovery. elifesciences.org

Western Blotting and Immunochemical Analyses of Protein Modulation

Western blotting, also known as immunoblotting, is a widely used immunochemical technique for detecting and quantifying specific proteins in complex biological samples. dyeagnostics.comnih.govthermofisher.com This method involves several steps: protein extraction, separation by gel electrophoresis (typically SDS-PAGE), transfer to a membrane (e.g., nitrocellulose or PVDF), blocking of non-specific binding sites, incubation with a primary antibody specific to the target protein, followed by a secondary antibody conjugated with a detectable label, and finally, signal detection and densitometry analysis. dyeagnostics.comnih.govthermofisher.com

In the context of this compound analogues, Western blotting can be employed to assess the modulation of protein expression or phosphorylation states by these compounds. For instance, if a purine derivative is hypothesized to inhibit a kinase, Western blotting can be used to observe changes in the phosphorylation levels of downstream signaling proteins. Studies on 6-anilinopurines, a class of 2,6,9-trisubstituted purine derivatives, have utilized Western blotting to demonstrate their effects on the MAPK and STAT pathways, and to confirm the inhibition of autophosphorylation of PDGFRα and phosphorylation of STAT3 and ERK1/2 in treated cells. researchgate.net This technique provides semi-quantitative or quantitative data about the target protein, offering insights into the compound's mechanism of action at the protein level. nih.govthermofisher.com

Real-Time Cell Analysis Methodologies

Real-Time Cell Analysis (RTCA) methodologies provide label-free, continuous monitoring of cellular behavior, offering dynamic insights into cell proliferation, viability, adhesion, and morphology. mdpi.comnih.govresearchgate.net The xCELLigence system, for example, utilizes microelectrode arrays integrated into cell culture plates to measure changes in electrical impedance as cells adhere, spread, and proliferate on the electrodes. mdpi.comnih.govresearchgate.net The Cell Index (CI) value, derived from impedance measurements, reflects the quantity and quality of cell adhesion and contact with the electrodes. mdpi.comresearchgate.net

This technology is particularly valuable for drug discovery as it allows for uninterrupted monitoring of cellular responses to compound treatments, providing dynamic information that traditional endpoint assays cannot capture. mdpi.comnih.gov For this compound analogues, RTCA can be used to observe the real-time effects on cell proliferation and viability, providing a comprehensive dynamic response map to assess the compound's impact over time. mdpi.com This method can also be adapted for non-adherent cells by pre-coating culture surfaces with specific substrates like fibronectin to induce adhesion. nih.gov RTCA offers high accuracy, repeatability, and a broad dynamic detection range, making it a powerful tool for evaluating the effects of novel compounds. mdpi.com

Compound Names and PubChem CIDs

Emerging Research Avenues and Future Perspectives for 9 Cyclopentylpurine Compounds

Development of Multi-Targeting Agents

The design of multi-targeting agents is a pivotal strategy in modern drug discovery, aiming to address complex diseases, such as cancer, by simultaneously modulating multiple biological pathways. 9-Cyclopentylpurine derivatives have emerged as promising scaffolds for the development of such agents. Researchers are exploring the synthesis of 2,6,9-trisubstituted purine (B94841) derivatives to achieve polypharmacological effects. For instance, a novel series of 2-aminocyclohexylamino-6-(substituted benzylamino/anilino)-9-cyclopentylpurine derivatives has been developed as potent kinase inhibitors. These compounds have demonstrated the ability to inhibit multiple targets, including FLT3-ITD and PDGFRα, and influence the MAPK and STAT pathways, making them potential multi-targeting anticancer agents researchgate.net. Compound 14d, a specific derivative from this series, has been highlighted for its promising multi-targeting anticancer potential researchgate.net.

Another significant area of development involves 2-substituted-6-biarylmethylamino-9-cyclopentylpurine derivatives, which have been synthesized and screened for improved cyclin-dependent kinase (CDK) inhibitory activity. Compounds such as 6b, BP14, and BP30 exhibit potent and selective inhibition of various CDKs, including CDK1, CDK2, CDK7, and CDK9, leading to antiproliferative effects in cancer cell lines like human melanoma (G361) and chronic lymphocytic leukemia (CLL) cells researchgate.netacs.orgnih.govnih.gov. The ability of these compounds to interact with multiple kinases underscores their potential as multi-targeting agents, offering a broader therapeutic window and potentially overcoming single-target resistance mechanisms. The challenge in designing such ligands lies in appropriately balancing affinity for two or more targets while maintaining favorable physicochemical and pharmacokinetic properties acsmedchem.org.

Strategies for Overcoming Acquired Resistance in Biological Systems

Acquired resistance poses a significant challenge in the effective management of various diseases, particularly in cancer therapy. This compound derivatives are actively being investigated for their potential to circumvent these resistance mechanisms. The motivation behind the design and synthesis of novel 6,8,9-trisubstituted purine analogues, such as 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives (compounds 5–11), is explicitly to address acquired resistance in cancer cells nih.govtubitak.gov.trresearchgate.netulakbim.gov.trscispace.comresearchgate.nettrdizin.gov.tracs.orgacs.org.

Existing purine-based anticancer agents, like 5-Fluorouracil (5-FU) and Fludarabine, often face limitations due to the emergence of drug resistance nih.govresearchgate.netscispace.com. The newly synthesized this compound derivatives aim to bypass these challenges. For example, specific 2,6,9-trisubstituted purines have been designed to inhibit Bcr-Abl, an oncoprotein associated with chronic myeloid leukemia (CML), even in cell lines that have developed resistance to established tyrosine kinase inhibitors such as imatinib (B729) and nilotinib (B1678881) due to mutations in the kinase region researchgate.netacs.org. Furthermore, lead compound 7d, a 2,6,9-trisubstituted purine derivative, has shown potent FLT3 inhibitory activity and selectively blocks the proliferation of acute myeloid leukemia (AML) cell lines harboring FLT3-ITD mutations, which are known to be resistant to conventional cytotoxic agents researchgate.net. These findings highlight the strategic development of this compound compounds to overcome prevalent resistance pathways through novel mechanisms of action or improved target engagement.

Exploration of Novel Biological Targets and Therapeutic Applications

Beyond their initial characterization, this compound compounds are being explored for their activity against a wider array of biological targets and for new therapeutic applications. Protein kinases remain a primary focus due to their critical roles in cellular signaling and disease progression. Specific derivatives have demonstrated potent inhibition of FLT3-ITD and PDGFRα, suggesting therapeutic potential in acute myeloid leukemia (AML) and chronic eosinophilic leukemia (CEL) researchgate.netnih.gov.

The cyclin-dependent kinase (CDK) family is another significant target for this compound derivatives. Compounds like 6b, BP14, and BP30 have shown strong inhibitory activity against CDK1, CDK2, CDK7, and CDK9, leading to robust antiproliferative effects in various cancer cell lines, including human melanoma and chronic lymphocytic leukemia researchgate.netacs.orgnih.govnih.gov. Additionally, some this compound derivatives have been found to induce apoptosis in hepatocellular carcinoma cells by inhibiting Src kinase nih.gov.

Novel 6,8,9-trisubstituted purine analogues (compounds 5–11) have exhibited cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells nih.govtubitak.gov.trresearchgate.netscispace.com. The broader concept of polypharmacology, where a single drug interacts with multiple targets, facilitates the identification of new indications and therapeutic applications for existing or newly developed compounds nih.gov. This ongoing exploration broadens the therapeutic landscape for this compound compounds beyond their initially identified roles.

Advanced Synthetic Methodologies and Combinatorial Chemistry

The efficient synthesis of this compound derivatives is crucial for exploring their chemical space and identifying novel compounds with enhanced biological activities. Advanced synthetic methodologies, often involving multi-step processes, are employed for their preparation. A common starting material is 4,6-dichloro-5-nitropyrimidine (B16160), which undergoes a series of reactions including reduction, nucleophilic aromatic substitution with cyclopentylamine (B150401), and further functionalization at various positions of the purine ring nih.govresearchgate.netscispace.comresearchgate.netacs.org. For instance, the synthesis of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives (compounds 5–11) involves steps like the reduction of 4,6-dichloro-5-nitropyrimidine to 4,6-dichloropyrimidine-5-amine, followed by nucleophilic aromatic substitution with cyclopentylamine and subsequent reactions with substituted benzaldehydes and piperazines nih.govscispace.com. Suzuki coupling reactions have also been utilized to introduce substituted phenyl groups at the C-6 position of purine nih.gov.

Combinatorial chemistry plays a vital role in generating large and diverse libraries of this compound compounds for high-throughput screening aacrjournals.orgwikipedia.org. This approach allows for the rapid synthesis of numerous derivatives by systematically varying substituents at different positions of the purine scaffold. Parallel synthesis techniques have been successfully applied to create extensive libraries of 2,6,9-trisubstituted purine analogues, including those with a 9-cyclopentyl moiety. These methods typically involve the stepwise introduction of substituents at the 6-, 9-, and 2-positions of the purine ring, starting from precursors like 2,6-dichloropurine (B15474) aacrjournals.org. The integration of robotics and automated synthesis platforms further enhances the speed and efficiency of these combinatorial approaches, complementing traditional medicinal chemistry efforts in the discovery and optimization of novel this compound compounds aacrjournals.org.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.